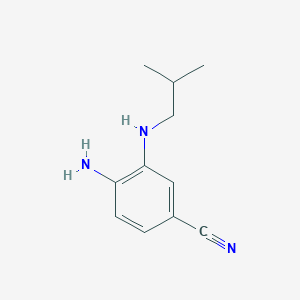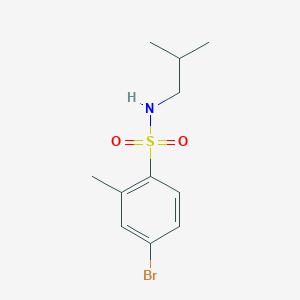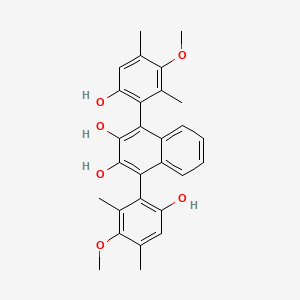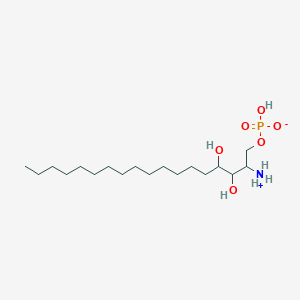
Ethyl 3-(3-fluoro-5-methoxyphenyl)-3-oxopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 3-(3-Fluoro-5-metoxifenil)-3-oxopropanoato de etilo normalmente implica los siguientes pasos :
Material de partida: 3-Fluoro-5-metoxifenol.
Reacción con Cloroacetato de Etilo: Disolver 3-Fluoro-5-metoxifenol en etanol y añadir hidróxido de sodio. Agitar la mezcla a temperatura ambiente durante 30 minutos. Añadir cloroacetato de etilo y agitar a temperatura ambiente durante 24 horas.
Acidificación y Extracción: Acidificar la mezcla de reacción con ácido clorhídrico y extraer el producto con acetato de etilo.
Purificación: Lavar la capa orgánica con agua y salmuera, secar sobre sulfato de sodio y evaporar el disolvente a presión reducida. Purificar el producto bruto por cromatografía en columna usando una mezcla de acetato de etilo y hexano como eluyente para obtener el éster etílico del ácido (3-Fluoro-5-metoxifenil)oxoacético como un sólido blanco (rendimiento del 70%).
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto no están bien documentados en la literatura disponible. La ruta sintética descrita anteriormente se puede ampliar para fines industriales con modificaciones apropiadas a las condiciones de reacción y las técnicas de purificación.
Análisis De Reacciones Químicas
Tipos de Reacciones
El 3-(3-Fluoro-5-metoxifenil)-3-oxopropanoato de etilo puede sufrir varias reacciones químicas, incluyendo:
Oxidación: Conversión a ácidos carboxílicos correspondientes.
Reducción: Formación de alcoholes.
Sustitución: Reacciones de sustitución aromática nucleófila.
Reactivos y Condiciones Comunes
Oxidación: Agentes oxidantes comunes como permanganato de potasio o trióxido de cromo.
Reducción: Agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: Reactivos como metóxido de sodio o terc-butóxido de potasio.
Productos Principales
Oxidación: Ácidos carboxílicos.
Reducción: Alcoholes.
Sustitución: Varios derivados sustituidos dependiendo del nucleófilo usado.
Aplicaciones Científicas De Investigación
El 3-(3-Fluoro-5-metoxifenil)-3-oxopropanoato de etilo tiene varias aplicaciones de investigación científica :
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se investiga por sus posibles actividades biológicas, incluyendo efectos antitumorales y antiinflamatorios.
Medicina: Se explora por sus posibles propiedades terapéuticas.
Industria: Se utiliza en la producción de plásticos, adhesivos y recubrimientos debido a su capacidad de mejorar la estabilidad térmica y la resistencia al fuego.
Mecanismo De Acción
El mecanismo de acción específico del 3-(3-Fluoro-5-metoxifenil)-3-oxopropanoato de etilo no está bien documentado. Es probable que sus efectos estén mediados por interacciones con objetivos moleculares y vías implicadas en sus actividades biológicas. Se necesitan más investigaciones para dilucidar los mecanismos exactos.
Comparación Con Compuestos Similares
Compuestos Similares
3-(3-Fluoro-5-metoxifenil)-3-oxopropanoato de etilo: comparte similitudes con otros compuestos aromáticos fluorados y ésteres.
Alcohol 3-Fluoro-5-metoxibencílico: Otro compuesto fluorado con características estructurales similares.
Unicidad
- La presencia de grupos tanto flúor como metoxilo en el 3-(3-Fluoro-5-metoxifenil)-3-oxopropanoato de etilo confiere propiedades químicas únicas, como una mayor estabilidad y patrones de reactividad específicos, lo que lo hace valioso para diversas aplicaciones.
Propiedades
Fórmula molecular |
C12H13FO4 |
|---|---|
Peso molecular |
240.23 g/mol |
Nombre IUPAC |
ethyl 3-(3-fluoro-5-methoxyphenyl)-3-oxopropanoate |
InChI |
InChI=1S/C12H13FO4/c1-3-17-12(15)7-11(14)8-4-9(13)6-10(5-8)16-2/h4-6H,3,7H2,1-2H3 |
Clave InChI |
BSFJBEOFSWDDLJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(=O)C1=CC(=CC(=C1)F)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Cyclopentyloxy-3-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine](/img/structure/B12077638.png)




![4-(4-Heptylphenyl)benzonitrile;4-(4-octoxyphenyl)benzonitrile;4-(4-pentylphenyl)benzonitrile;4-[4-(4-pentylphenyl)phenyl]benzonitrile](/img/structure/B12077648.png)




![{[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(propan-2-yl)amine](/img/structure/B12077700.png)
![1-[(2-Bromo-5-fluorophenyl)methyl]azetidin-3-amine](/img/structure/B12077701.png)
![3-[(5-Bromo-2-fluoropyridin-3-yl)oxy]propan-1-amine](/img/structure/B12077705.png)

